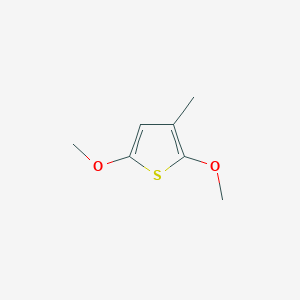
2,5-Dimethoxy-3-methylthiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dimethoxy-3-methylthiophene is an organosulfur compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of two methoxy groups and a methyl group attached to the thiophene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethoxy-3-methylthiophene typically involves the methoxylation of 2,5-dimethylthiophene. One common method is the electrooxidation of 2,5-dimethylthiophene in methanol containing sodium methoxide. This process produces isomeric mixtures of the corresponding 2,5-dimethoxy adducts .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves the use of readily available starting materials and standard organic synthesis techniques, such as Friedel-Crafts reactions and subsequent functional group modifications.
Analyse Des Réactions Chimiques
Types of Reactions: 2,5-Dimethoxy-3-methylthiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce new functional groups into the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated thiophenes.
Applications De Recherche Scientifique
2,5-Dimethoxy-3-methylthiophene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2,5-Dimethoxy-3-methylthiophene involves its interaction with various molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It may also interact with enzymes and receptors, modulating their activity. The specific pathways and targets depend on the context of its application and the nature of its derivatives .
Comparaison Avec Des Composés Similaires
2,5-Dimethylthiophene: Lacks the methoxy groups, leading to different reactivity and applications.
2,5-Dimethoxyphenethylamine: Shares the methoxy groups but has a different core structure, resulting in distinct biological activities.
Uniqueness: 2,5-Dimethoxy-3-methylthiophene is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and physical properties. This makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
75376-73-7 |
|---|---|
Formule moléculaire |
C7H10O2S |
Poids moléculaire |
158.22 g/mol |
Nom IUPAC |
2,5-dimethoxy-3-methylthiophene |
InChI |
InChI=1S/C7H10O2S/c1-5-4-6(8-2)10-7(5)9-3/h4H,1-3H3 |
Clé InChI |
ZARUQXQRONTRBY-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC(=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-Pyrrolidinedione, 1-[2-[(3-methylphenyl)amino]ethyl]-](/img/structure/B13780395.png)
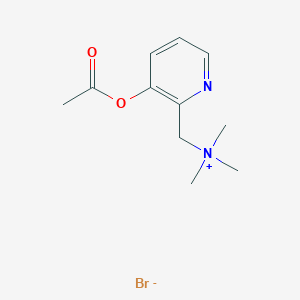
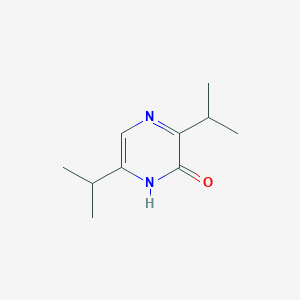
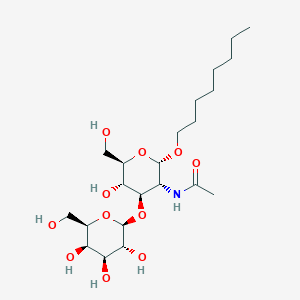

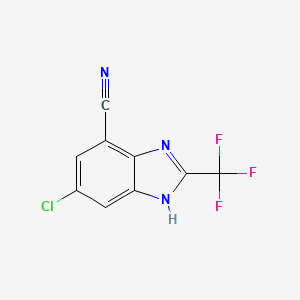
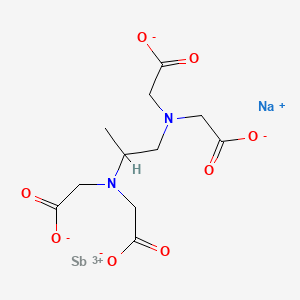
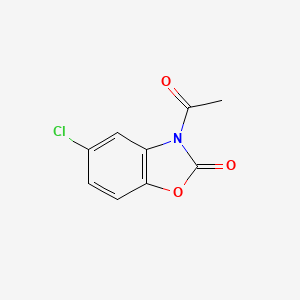
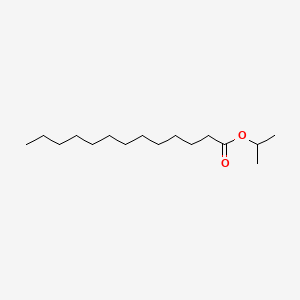
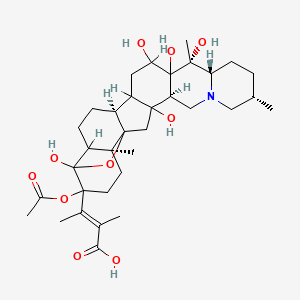
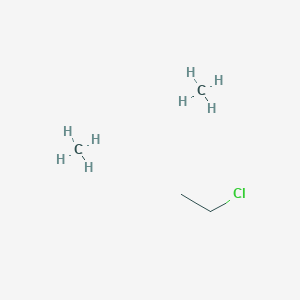
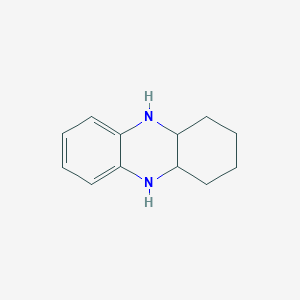
![3-[Tert-butyl(dimethyl)silyl]oxy-6-dimethoxyphosphoryl-5-oxohexanoic acid](/img/structure/B13780490.png)

